molecular formula C3H6FN B034204 2-Fluoro-cyclopropanamine CAS No. 105919-28-6

2-Fluoro-cyclopropanamine

Cat. No. B034204
M. Wt: 75.08 g/mol
InChI Key: TUKJTSUSKQOYCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-cyclopropanamine involves several key strategies, including cyclopropanation reactions and fluorination techniques. Matsuo, Tani, and Hayakawa (2004) detailed a stereoselective synthesis of cis-2-Fluorocyclopropylamine via cyclopropanation under phase-transfer conditions, highlighting the importance of controlling stereochemistry in the synthesis process (Matsuo, Tani, & Hayakawa, 2004). Additionally, the work by Chernykh et al. (2020) on fluoroalkyl-substituted cyclopropane derivatives provides insights into various synthetic routes for introducing fluorine atoms into cyclopropane rings, emphasizing the versatility of these methods (Chernykh et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-Fluoro-cyclopropanamine is characterized by the presence of a cyclopropane ring, a primary amine group, and a fluorine atom. The fluorine atom significantly affects the electronic distribution within the molecule, influencing its reactivity and interaction with other molecules. The research by Chernykh et al. (2020) also includes an analysis of the physicochemical properties of fluorocyclopropanes, such as dissociation constants and lipophilicity, which are crucial for understanding the molecule's behavior in various environments (Chernykh et al., 2020).

properties

IUPAC Name

2-fluorocyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKJTSUSKQOYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436583
Record name 2-FLUORO-CYCLOPROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-cyclopropanamine

CAS RN

105919-28-6
Record name 2-FLUORO-CYCLOPROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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